2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multicomponent reaction. One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonium acetate in ethanol or acetic acid . This reaction yields the desired hexahydroquinoline derivative through a one-pot procedure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis. The use of microwave irradiation and ionic liquid catalysts has been explored to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It reacts with hydrazine hydrate, phenylisothiocyanate, and benzoyl chloride to form derivatives.
Cyclization Reactions: The compound can undergo cyclization to form pyrazolo[3,4-b]quinoline and benzo[b][1,8]naphthyridine derivatives.
Common Reagents and Conditions
Hydrazine Hydrate: Used in ethanol to form pyrazolo[3,4-b]quinoline derivatives.
Phenylisothiocyanate: Reacts to form specific derivatives under mild conditions.
Benzoyl Chloride: Used to introduce benzoyl groups, followed by further reactions with hydrazine hydrate.
Major Products
Pyrazolo[3,4-b]quinoline Derivatives: Formed through cyclization reactions.
Benzo[b][1,8]naphthyridine Derivatives: Another major product formed through cyclization.
Scientific Research Applications
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing compounds with potential pharmaceutical applications, including anticancer and antimicrobial agents.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific derivatives and applications. Generally, it interacts with molecular targets such as enzymes and receptors, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Derivatives: Known for their wide spectrum of biological activities.
Uniqueness
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific structural features and the ability to form a variety of derivatives through different chemical reactions.
Properties
IUPAC Name |
2-oxo-4-phenyl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-16(13)19/h1-3,6-7H,4-5,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAKRKJPPWTPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505769 |
Source
|
Record name | 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18121-89-6 |
Source
|
Record name | 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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